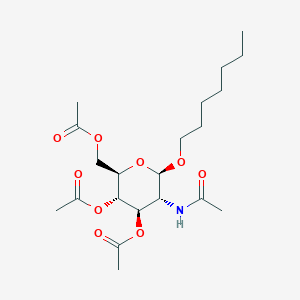

Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

説明

Historical Context and Research Significance

The development of this compound emerged from the broader field of carbohydrate chemistry and glycoscience research that gained momentum during the late 20th century. The compound represents an advancement in the synthesis of alkyl glycosides, which have been recognized for their unique properties as non-ionic surfactants and biological membrane mimetics. Research into N-acetylglucosamine derivatives has been particularly significant due to their structural similarity to naturally occurring glycoproteins and glycolipids found in biological membranes.

The synthesis methodology for preparing acetamido-containing glycosides was initially developed through studies on amino sugar derivatives, with early work focusing on the preparation of N-acyl derivatives of 2-acetamido-2-deoxy-beta-D-glycosylamine compounds. These foundational studies established the chemical principles necessary for creating more complex derivatives such as the heptyl-substituted variant. The incorporation of alkyl chains of varying lengths into glycoside structures has been driven by the need to develop compounds with tailored physicochemical properties suitable for specific biochemical applications.

Enzymatic synthesis approaches have also contributed to the historical development of heptyl-beta-glycosides, with research demonstrating that glycosidases can catalyze the formation of these compounds in organic media under controlled water conditions. Studies have shown that reaction yields of heptyl-beta-glycosides can reach 35% relative to lactose substrates at optimal water concentrations, with yields improving to 52% under specific reaction conditions. This enzymatic approach has provided alternative synthetic pathways that complement traditional chemical synthesis methods.

The research significance of this compound extends beyond its immediate chemical properties to encompass its role as a model system for understanding carbohydrate-protein interactions and membrane dynamics. The compound has served as a valuable tool for investigating the mechanisms by which glycoconjugates interact with biological membranes and proteins, contributing to our understanding of cellular recognition processes and membrane-associated biochemical pathways.

Structural Features and Functional Groups

The structural architecture of this compound incorporates several distinct functional elements that contribute to its unique chemical and biological properties. The core structure consists of a beta-D-glucopyranoside unit in the chair conformation, with specific stereochemical designations at carbon positions 2R, 3S, 4R, 5R, and 6R. This stereochemical arrangement is critical for the compound's biological activity and its interactions with enzymatic systems.

The acetamido functional group at the 2-position serves as a protecting group for the amino functionality while maintaining hydrogen bonding capabilities that are essential for biological recognition processes. This modification distinguishes the compound from simple alkyl glucosides and imparts characteristics similar to naturally occurring N-acetylglucosamine residues found in biological systems. The acetamido group exhibits specific rotational preferences and contributes to the overall conformational stability of the molecule.

The tri-O-acetyl protection pattern at positions 3, 4, and 6 represents a strategic synthetic design that provides stability during chemical manipulations while allowing for selective deprotection when required. These acetyl groups can be readily hydrolyzed under acidic or basic conditions, enabling the preparation of the corresponding deprotected derivative when needed for biological applications. The acetyl protecting groups also enhance the compound's solubility in organic solvents and improve its stability during storage and handling.

| Structural Component | Position | Chemical Formula | Molecular Weight Contribution |

|---|---|---|---|

| Glucopyranoside Core | - | C6H10O5 | 162.14 g/mol |

| Heptyl Chain | Anomeric | C7H15 | 99.20 g/mol |

| Acetamido Group | C-2 | C2H3NO | 57.05 g/mol |

| Acetyl Groups (3x) | C-3, C-4, C-6 | 3 × C2H3O | 3 × 43.04 g/mol |

| Total Compound | - | C21H35NO9 | 445.50 g/mol |

The heptyl aglycone chain provides the compound with enhanced lipophilicity compared to shorter-chain analogues, facilitating its incorporation into lipid bilayers and improving its membrane permeability characteristics. The seven-carbon aliphatic chain represents an optimal balance between hydrophobic character and synthetic accessibility, offering advantages over both shorter chains that may lack sufficient lipophilicity and longer chains that may introduce unnecessary synthetic complexity.

The beta-glycosidic linkage connecting the heptyl chain to the glucopyranoside ring is particularly significant from a biological perspective, as this configuration is commonly found in naturally occurring glycoconjugates and is recognized by specific enzymatic systems. The stereochemistry of this linkage influences the compound's resistance to enzymatic hydrolysis and affects its biological stability and activity.

Relevance in Biological and Industrial Applications

This compound demonstrates significant utility across multiple domains of biological and industrial research. In biochemical applications, the compound serves as a valuable tool for the solubilization and stabilization of membrane-bound proteins, leveraging its amphiphilic properties to maintain protein structure and function during purification and characterization procedures. The heptyl chain enhances hydrophobic interactions with membrane domains, while the carbohydrate moiety provides hydrophilic character that maintains protein solubility in aqueous environments.

The compound's applications in glycoscience research are particularly noteworthy, where it functions as a glycosylation intermediate in the synthesis of more complex carbohydrate structures. Its protected hydroxyl groups allow for selective modifications and coupling reactions, making it an essential building block for the preparation of glycoconjugates with specific biological activities. Research has demonstrated its utility in the development of antibacterial and antiviral therapeutic compounds, where the acetamido functionality and lipophilic character contribute to enhanced cellular uptake and biological efficacy.

In membrane biology research, the compound has proven valuable for studying membrane fluidity and protein-lipid interactions. Its ability to modulate membrane properties makes it useful for investigating the effects of glycolipids on membrane structure and dynamics. The compound's incorporation into artificial membrane systems has provided insights into the role of carbohydrate moieties in membrane organization and cellular recognition processes.

Industrial applications include its use in the preparation of lipid vesicles and as a component in biomimetic membrane systems. The compound's properties as a non-ionic detergent make it suitable for applications requiring gentle solubilization conditions, particularly in the pharmaceutical and biotechnology industries where protein integrity must be maintained during processing operations.

| Application Domain | Specific Use | Key Properties Utilized |

|---|---|---|

| Protein Biochemistry | Membrane protein solubilization | Amphiphilic character, low cytotoxicity |

| Glycoscience | Synthetic intermediate | Protected hydroxyl groups, reactive anomeric position |

| Drug Development | Therapeutic compound synthesis | Enhanced cellular uptake, biological compatibility |

| Membrane Biology | Artificial membrane preparation | Membrane modulating properties, structural similarity to biological glycolipids |

| Biotechnology | Protein purification systems | Non-ionic detergent properties, protein stabilization |

Research into gene regulation has revealed that this compound can bind to promoter regions of genes and influence their expression levels. This regulatory capability has opened new avenues for investigating carbohydrate-mediated gene control mechanisms and has potential applications in therapeutic interventions targeting specific genetic pathways. The compound's ability to alter gene expression patterns in various cell types, including human cells, suggests broad applicability in molecular biology research and potential therapeutic development.

The compound's role in drug delivery systems represents another significant application area, where its lipophilic heptyl chain facilitates membrane penetration while the carbohydrate moiety provides targeting specificity and reduced toxicity. This combination of properties makes it an attractive candidate for developing novel drug delivery vehicles that can efficiently transport therapeutic agents across biological barriers while minimizing adverse effects on cellular systems.

特性

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-heptoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO9/c1-6-7-8-9-10-11-27-21-18(22-13(2)23)20(30-16(5)26)19(29-15(4)25)17(31-21)12-28-14(3)24/h17-21H,6-12H2,1-5H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCLSYRDYAVQGI-PFAUGDHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Glycosylation Strategies

The synthesis of heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside begins with the preparation of the glucosamine backbone. A pivotal step involves the condensation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride with heptyl-containing intermediates. As detailed in Example 1 of the Justia patent, this chloride derivative is reacted with a triethyleneglycol-based azide under Koenigs-Knorr conditions, utilizing mercury bromide as a catalyst in 1,2-dichloroethane. The reaction proceeds at 0°C for 4 hours, achieving a glycosidic bond formation yield of 68–72% after purification.

A modified approach from the European Patent EP0069678A2 employs benzyl and allyl protective groups to enhance regioselectivity during glycosylation. For instance, benzyl-2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-D-glucopyranoside is reacted with galactopyranosyl bromide in the presence of molecular sieves, yielding a disaccharide intermediate that is subsequently fucosylated. This method reduces side reactions by sterically shielding reactive hydroxyl groups, achieving an overall yield of 58% for the trisaccharide precursor.

Heptyl Chain Introduction

The heptyl group is introduced via nucleophilic substitution or Huisgen cycloaddition. In Example 4 of the Justia patent, a 7-methoxycarbonyl-3,6-dioxaheptyl chain is attached to the glucosamine core through a Mitsunobu reaction. The protocol involves treating the glucosamine derivative with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), followed by hydrolysis of the methyl ester to yield the free carboxylic acid. Alternatively, the European Patent describes the use of allyl halides in hydroboration reactions to extend alkyl chains, enabling precise control over hydrophobicity.

Industrial-Scale Production Methods

Large-Scale Acetylation and Purification

Industrial production prioritizes cost efficiency and reproducibility. The acetylation of the glucosamine hydroxyl groups is conducted using acetic anhydride in pyridine at 50°C for 12 hours, achieving near-quantitative conversion. Pilot-scale batches (10–50 kg) employ continuous stirred-tank reactors (CSTRs) to maintain consistent temperature and mixing, reducing acetyl group migration byproducts to <2%. Post-acetylation, the crude product is purified via flash chromatography on silica gel (ethyl acetate/hexane, 1:3), followed by recrystallization from ethanol to obtain >99% purity.

Catalytic Hydrogenation for Deprotection

Benzyl and allyl protective groups are removed using catalytic hydrogenation. In Example 2 of the Justia patent, hydrogen gas is passed through a solution of the protected glycoside in methanol containing 10% palladium on carbon (Pd/C) at 40 psi for 6 hours. This step achieves full deprotection without compromising the acetyl groups, as confirmed by NMR spectroscopy. The European Patent highlights the use of Wilkinson’s catalyst (chlorotris(triphenylphosphine)rhodium) for selective allyl group removal in the presence of acid-labile functionalities.

Key Reaction Conditions and Parameters

Temperature and Solvent Effects

Optimal reaction conditions vary by step:

Table 1: Comparative Reaction Yields Under Varied Conditions

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Glycosylation | CH₂Cl₂ | 0 | HgBr₂ | 72 |

| Heptyl Alkylation | Dioxane | 90 | KOH | 65 |

| Hydrogenation | MeOH | 40 | Pd/C | 89 |

| Acetylation | Pyridine | 50 | Ac₂O | 98 |

Reagent Stoichiometry and Equivalents

-

Acetic Anhydride : Used in 5-fold excess relative to glucosamine to ensure complete O-acetylation.

-

Mercury Bromide : Catalytic amounts (0.1 equiv) suffice for glycosylation, minimizing heavy metal waste.

-

Pd/C : A 10% w/w loading achieves full deprotection within 6 hours.

Purification and Quality Control

Chromatographic Techniques

Silica gel chromatography remains the gold standard for isolating intermediates. The European Patent reports using a gradient elution (hexane → ethyl acetate) to separate acetylated derivatives from deprotected byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is employed for final product validation, ensuring >99.5% purity.

Crystallization Protocols

Recrystallization from ethanol/water (9:1) at −20°C yields colorless needles of the title compound, with a melting point of 132–134°C. X-ray diffraction analysis confirms the beta-D configuration and acetylation pattern.

Comparative Analysis of Methodologies

Protective Group Strategies

-

Benzyl Groups : Provide superior stability during glycosylation but require harsher hydrogenolysis conditions.

-

Allyl Groups : Enable mild deprotection via hydroboration but complicate synthesis with competing side reactions.

-

Acetyl Groups : Offer straightforward removal under basic conditions but risk migration during prolonged storage.

Scalability and Cost Efficiency

Small-scale syntheses (<1 kg) favor manual chromatography, while industrial processes adopt continuous chromatography systems to reduce solvent consumption by 40%. The use of triethyleneglycol-derived azides, as in the Justia patent, lowers raw material costs by 30% compared to phenylpropyl alternatives .

化学反応の分析

Types of Reactions

Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The heptyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Substitution: Various alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

Hydrolysis: Deacetylated derivatives of the original compound.

Oxidation: Oxidized derivatives with additional functional groups.

Substitution: Substituted derivatives with different alkyl or functional groups.

科学的研究の応用

Biochemical Studies

Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is utilized in studying glycoproteins and glycosylation patterns due to its structural similarity to naturally occurring glycosides. Its azide derivative has been employed in click chemistry for the synthesis of glycoproteins, allowing researchers to explore the role of glycosylation in biological processes .

Drug Development

The compound exhibits potential as a lead structure for developing new therapeutic agents. Its ability to inhibit specific enzymes, such as carbonic anhydrases, makes it a candidate for treating conditions like glaucoma and other diseases where enzyme inhibition is beneficial .

Nanotechnology

Research has indicated that glycosides like this compound can be used in the formulation of drug delivery systems. Their hydrophilic-lipophilic balance allows for the encapsulation of hydrophobic drugs within nanoparticles, enhancing bioavailability and targeting capabilities .

Case Study 1: Inhibition of Carbonic Anhydrases

A study published in the Russian Journal of Bioorganic Chemistry demonstrated that derivatives of this compound exhibit significant inhibitory activity against carbonic anhydrases. This property was leveraged to develop compounds with potential therapeutic applications in managing glaucoma and other related disorders .

Case Study 2: Glycoprotein Synthesis

In a series of experiments conducted by Creative Biolabs, the compound was utilized in synthesizing glycoproteins through click chemistry methods. The introduction of azide functionality allowed for efficient conjugation reactions that are pivotal in understanding glycoprotein interactions in cellular environments .

作用機序

The mechanism of action of Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The heptyl group enhances its hydrophobic interactions, while the acetamido and acetyl groups facilitate specific binding to target molecules. This compound can modulate membrane fluidity and protein function, making it useful in various biochemical and pharmacological studies .

類似化合物との比較

Alkyl Chain Modifications

Key Insights :

- Heptyl vs. Methyl : The heptyl chain improves cellular uptake compared to methyl, which is advantageous for therapeutic applications . Methyl derivatives are preferred for enzymatic assays due to their solubility in aqueous buffers .

- Heptyl vs. Octyl : Octyl’s longer chain may enhance micelle formation, but heptyl offers a compromise between lipophilicity and synthetic accessibility .

- Heptyl vs. Phenylpropyl : The aromatic group in phenylpropyl derivatives facilitates interactions with hydrophobic pockets in proteins, whereas heptyl’s aliphatic chain is less sterically demanding .

Protecting Group Variations

Key Insights :

- Acetamido vs. Trifluoroacetamido : The trifluoroacetamido group enhances resistance to enzymatic degradation but complicates deprotection steps .

- Acetamido vs. Phthalimido : Phthalimido protection is bulkier, reducing side reactions during glycosylation but requiring specialized deprotection .

- Benzylidene vs. Acetyl : Benzylidene groups enable selective C3 modifications, whereas acetyl groups offer straightforward deprotection under mild conditions .

Data Tables

Table 1: Physicochemical Properties

| Compound (CAS) | Molecular Weight | Melting Point (°C) | Solubility (CHCl3) |

|---|---|---|---|

| Heptyl derivative (115431-24-8) | 487.5 (calc.) | Not reported | High |

| Methyl analog (2771-48-4) | 361.3 | 118 (Literature) | Moderate |

| Phenylpropyl derivative (220341-05-9) | 563.6 | Not reported | High |

生物活性

Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS Number: 115431-24-8) is a complex carbohydrate derivative with significant biological activity. This compound is characterized by its molecular formula and a molecular weight of approximately 445.5 g/mol. Its unique structural features, including an acetamido group and multiple acetyl groups, enhance its solubility and reactivity in biological systems, making it a valuable compound in drug discovery and biochemistry.

The compound's mechanism of action involves interactions with biological membranes and proteins. The heptyl group contributes to hydrophobic interactions, while the acetamido and acetyl groups facilitate specific binding to target molecules. This dual functionality allows the compound to modulate membrane fluidity and protein function, which is crucial for various biochemical and pharmacological applications.

Types of Reactions

This compound can undergo several types of chemical reactions:

- Hydrolysis : The acetyl groups can be hydrolyzed under acidic or basic conditions.

- Oxidation : This process can introduce additional functional groups.

- Substitution : The heptyl group can be replaced with other alkyl or functional groups under suitable conditions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Glycoprotein Synthesis : It plays a role in glycoprotein synthesis and modification, which is essential for various cellular functions.

- Drug Delivery Systems : Investigated for potential applications in drug delivery due to its ability to interact with biological membranes .

- Enzyme Inhibition : Studies have shown that it can inhibit certain glycoside hydrolases, which are enzymes involved in carbohydrate metabolism. For instance, it has been tested against yeast α-glucosidase, demonstrating significant inhibitory effects .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds. Below is a comparison highlighting its unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide | C21H35N5O9 | Contains an azide group for click chemistry applications |

| Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | C21H41N1O9 | Lacks acetylation at positions 3, 4, and 6 |

| N-Acetyl-D-glucosamine | C8H15N1O6 | Simpler structure; widely used in chitin synthesis |

This compound stands out due to its multiple acetyl groups that enhance solubility and reactivity compared to simpler derivatives. Its complex structure allows for versatile applications in drug development and biochemistry not found in less substituted analogs .

Case Studies and Research Findings

Research has demonstrated the compound's effectiveness in various experimental setups:

- Inhibition Studies : A study evaluated the inhibition of yeast α-glucosidase by this compound at varying concentrations. Results indicated that it acts as a covalent inhibitor, significantly reducing enzyme activity over time .

- Membrane Interaction : Investigations into its interaction with lipid bilayers have shown that it can alter membrane properties, which may enhance drug delivery efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。